molecular formula C14H13N3O4S B5967699 N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}FURAN-2-CARBOXAMIDE

N-{2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B5967699
M. Wt: 319.34 g/mol
InChI Key: ZQZVSJQKECIVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring fused with a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}FURAN-2-CARBOXAMIDE typically involves the reaction of 1,1-dioxo-1,2-benzothiazol-3-amine with furan-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the benzothiazole or furan rings .

Scientific Research Applications

N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The furan carboxamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}acetamide
  • 4-Hydroxy-1-Methyl-2,2-Dioxo-N-(1,3-benzothiazol-3-yl)acetamide

Uniqueness

N-{2-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL}FURAN-2-CARBOXAMIDE is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential multifunctional applications .

Properties

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c18-14(11-5-3-9-21-11)16-8-7-15-13-10-4-1-2-6-12(10)22(19,20)17-13/h1-6,9H,7-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZVSJQKECIVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC=CO3)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.